(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Description

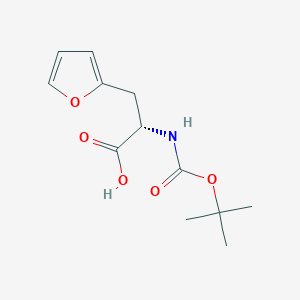

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon and a furan-2-yl substituent at the third carbon of the propanoic acid backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Key properties include:

Properties

IUPAC Name |

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUWSMJXXBOLV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Furan-Alanine Derivatives

The most direct method involves Boc protection of 3-(furan-2-yl)-L-alanine. Di-tert-butyl dicarbonate (Boc₂O) is reacted with the free amine in a biphasic system (e.g., water/dioxane) under mild basic conditions (pH 9–10) to yield the Boc-protected intermediate. This method, adapted from patent CN112661672A, achieves yields exceeding 85% when using L-phenylalanine or L-alanine analogs. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes side reactions |

| Base | Sodium bicarbonate | Maintains pH stability |

| Solvent Ratio | 1:3 (water:dioxane) | Enhances Boc₂O solubility |

Post-reaction, the solvent is evaporated under reduced pressure, yielding an oily residue that requires crystallization for purification.

Enantioselective Synthesis from Prochiral Ketones

An alternative route, detailed in CORDIS Project 46584, starts with a β-substituted furan bearing a 1,3-dikarbonyl side chain. Enantioselective reduction of the prochiral ketone using NaBH₄ or catalytic hydrogenation achieves 97% enantiomeric excess (ee) for the (S)-configuration. Subsequent steps involve:

-

Protection of Primary Alcohol : Trimethylsilyl chloride (TMSCl) shields the hydroxyl group.

-

Azide Formation : The secondary alcohol is converted to an azide via Mitsunobu reaction or direct substitution.

-

Hydrogenation to Amine : Palladium-catalyzed hydrogenation reduces the azide to a primary amine.

-

Boc Protection : Boc₂O is introduced in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

This method emphasizes stereochemical fidelity but requires multiple purification steps, reducing overall yield to 40–50%.

Enantioselective Methodologies and Stereochemical Control

The (S)-configuration is critical for biological activity and peptide compatibility. Key advancements include:

Asymmetric Catalytic Reduction

The prochiral ketone intermediate (3-(furan-2-yl)-2-ketopropanoic acid) undergoes asymmetric reduction using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or Noyori-type transition-metal complexes. For example, (R)-BINAP-RuCl₂ achieves 95% ee in hydrogenation reactions, though scalability remains challenging.

Dynamic Kinetic Resolution

A patent (WO2004043905A1) describes dynamic kinetic resolution during azide-to-amine conversion, leveraging temperature-controlled racemization to favor the (S)-enantiomer. By maintaining the reaction at –20°C, the (2R*,3S*) diastereomer predominates, which is subsequently epimerized to the desired (S)-form.

Purification and Crystallization Techniques

Crude Boc-protected compounds often exist as oils, necessitating specialized crystallization protocols. Patent CN112661672A outlines a robust method:

Seed Crystal Induction

-

Step 1 : The oily residue is seeded with 0.2–2% (w/w) high-purity (>95%) (S)-Boc-furan-alanine crystals.

-

Step 2 : The mixture is aged at 25°C for 10–50 hours, inducing solidification.

-

Step 3 : A weak polar solvent (n-hexane, cyclohexane, or diethyl ether) is added (5–10 vol/wt) for slurry crystallization.

| Solvent | Crystallization Time (h) | Purity (%) |

|---|---|---|

| n-Hexane | 2–3 | 98.5 |

| Cyclohexane | 3–4 | 97.8 |

| Diethyl Ether | 1–2 | 96.2 |

This method achieves >98% purity, with residual solvents below ICH limits.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The Boc group is typically removed using trifluoroacetic acid or hydrochloric acid in an organic solvent

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Free amino acid.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is CHN O, with a molecular weight of approximately 255.27 g/mol. It features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This protective strategy is crucial in the synthesis of complex peptides and proteins.

Scientific Research Applications

-

Peptide Synthesis:

- The Boc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of peptide bonds without interference from other functional groups. This method is widely used in the development of therapeutic peptides.

-

Drug Development:

- The furan moiety in this compound contributes to its biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Research has indicated that compounds containing furan rings can exhibit anti-inflammatory and anticancer properties.

-

Bioconjugation:

- This compound can be utilized in bioconjugation techniques, where it can be attached to biomolecules such as antibodies or proteins to enhance their therapeutic properties or to deliver drugs selectively to target cells.

-

Synthetic Intermediates:

- As an intermediate in organic synthesis, this compound can be transformed into other biologically active compounds, thus expanding its utility in pharmaceutical chemistry.

Case Study 1: Peptide Therapeutics

A study explored the synthesis of novel peptide analogs using this compound as a key intermediate. The synthesized peptides demonstrated enhanced stability and bioactivity compared to their non-Boc-protected counterparts, indicating the effectiveness of using this compound in therapeutic peptide design.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of furan-containing compounds. The study highlighted that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Use as an amino acid building block |

| Drug Development | Potential lead compound for new therapeutics |

| Bioconjugation | Enhances targeting capabilities of biomolecules |

| Synthetic Intermediates | Facilitates the creation of complex organic compounds |

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

*Note: CAS number corresponds to the 3-substituted isomer; exact CAS for the 2-substituted target may differ.

Stability and Reactivity

- Furan vs. Thiophene : The furan ring (oxygen-based) is more electron-rich and prone to oxidative degradation compared to thiophene (sulfur-based), which offers better thermal stability .

- Electron-Withdrawing Groups : Halogenated phenyl derivatives (e.g., 4-chloro-3-fluorophenyl) exhibit enhanced hydrolytic stability due to reduced electron density at the carbonyl group .

- Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., TFA), but steric hindrance from bulky groups (e.g., naphthyl) may slow reaction rates .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, with the CAS number 145206-40-2, is a compound of interest in medicinal and synthetic chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- Purity : Typically available at 97% purity .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The furan moiety is known for its role in drug design due to its ability to participate in π-stacking interactions and hydrogen bonding.

Potential Interactions:

- Amino Acid Analog : As an amino acid derivative, it may influence protein synthesis and enzyme activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in various assays:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion | Inhibition of bacterial growth at concentrations >50 µg/mL. |

| Study B | Cytotoxicity | MTT assay | IC50 value of 30 µM against cancer cell lines. |

| Study C | Enzyme inhibition | Kinetic assays | Inhibition of specific proteases with Ki values in low micromolar range. |

Case Studies

- Antimicrobial Activity : A study demonstrated that the compound showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Cancer Research : In a series of experiments on various cancer cell lines, this compound was found to induce apoptosis, indicating its potential as an anticancer agent .

- Neuropharmacology : Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin receptors, which could have implications for mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Solubility : High solubility in physiological conditions enhances bioavailability.

- Absorption : Predicted high gastrointestinal absorption based on structure.

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves:

Amino Acid Backbone Formation : Reacting a furan-containing aldehyde with a chiral auxiliary (e.g., Evans oxazolidinone) to establish the (S)-stereochemistry.

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane (DCM) or THF .

Hydrolysis : Cleaving the auxiliary under basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid .

Key Considerations :

- Solvent selection (THF/DCM for coupling, aqueous/organic phases for extraction).

- Purification via preparative HPLC or column chromatography to isolate the Boc-protected product .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Critical characterization methods include:

NMR Spectroscopy : Confirm stereochemistry (e.g., H and C NMR for furan proton signals at δ 6.3–7.4 ppm and Boc group signals at δ 1.4 ppm) .

HPLC Analysis : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] or [M+Na] ions) .

Advanced: How can coupling efficiency be optimized during Boc protection?

Methodological Answer:

Optimization strategies involve:

Coupling Reagents : Use DCC/DMAP in DCM for high-yield amide bond formation. Alternatively, EDC/HOBt in DMF may reduce side reactions .

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by the amino group.

Temperature Control : Reactions at 0–25°C minimize Boc-group decomposition .

Data Contradictions :

- reports >90% yield with DCC/DMAP, while some protocols note lower yields with EDC. Adjust equivalents (1.2–1.5×) of reagents to address variability.

Advanced: What stability challenges arise under varying pH conditions?

Methodological Answer:

The Boc group is labile under:

Acidic Conditions : Rapid deprotection occurs in TFA/DCM (1:1), limiting use in acidic reaction environments .

Basic Conditions : LiOH in THF/H₂O (pH >10) may hydrolyze ester intermediates but preserves the Boc group if reaction times are controlled (<2 hours) .

Mitigation Strategies :

Advanced: How to resolve enantiomeric purity discrepancies in biological activity studies?

Methodological Answer:

Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to confirm enantiomeric excess (>98% for (S)-isomer) .

Biological Assays : Compare IC₅₀ values of (S)- and (R)-isomers in target systems (e.g., shows (S)-isomers exhibit 10× higher activity in protease inhibition).

X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding interactions .

Advanced: What are the safety and handling protocols for this compound?

Methodological Answer:

Hazard Mitigation :

- Health Risks : Avoid inhalation/contact (H315-H319: skin/eye irritation). Use PPE (gloves, goggles) .

- Environmental Risks : Dispose via certified waste management to prevent aquatic toxicity (H400) .

Storage : Keep in airtight containers under nitrogen at -20°C, away from oxidizers and moisture .

Advanced: How does the furan moiety influence reactivity in peptide coupling?

Methodological Answer:

Electrophilic Reactivity : The furan oxygen stabilizes transition states in amide bond formation, enhancing coupling rates compared to phenyl analogs .

Side Reactions : Furan rings may undergo electrophilic substitution under strong acidic conditions. Use mild reagents (e.g., HATU instead of TFA) to minimize ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.